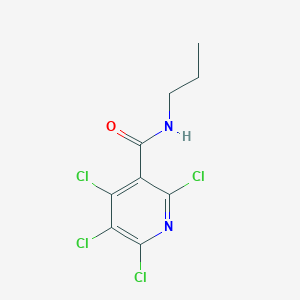![molecular formula C20H21N3O4 B11506105 N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B11506105.png)
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific synthetic route for this compound may involve the following steps:
Formation of the indole ring: The starting material, 5-methoxy-2-methylindole, is synthesized using the Fischer indole synthesis.
Attachment of the ethyl group: The indole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl group at the 2-position.
Nitration: The resulting compound is nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 3-position of the benzamide ring.
Amidation: Finally, the nitro-substituted compound is reacted with an appropriate amine to form the benzamide derivative
Chemical Reactions Analysis
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols
Scientific Research Applications
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives with potential biological activities.
Biology: It is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with cyclooxygenase enzymes, which play a role in inflammation and pain . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific biological activity .
Comparison with Similar Compounds
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug that also contains an indole moiety.
5-methoxy-2-methylindole: A precursor in the synthesis of various indole derivatives.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C20H21N3O4/c1-12-4-5-14(10-19(12)23(25)26)20(24)21-9-8-16-13(2)22-18-7-6-15(27-3)11-17(16)18/h4-7,10-11,22H,8-9H2,1-3H3,(H,21,24) |
InChI Key |
WQFVFHJJVUCINZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dichlorophenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11506024.png)
![1-(2-chlorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11506033.png)
![5-[(4-Chloro-2-nitrophenyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11506042.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11506046.png)
![N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide](/img/structure/B11506052.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11506060.png)
![Ethyl 4-amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidine-5-carboxylate](/img/structure/B11506061.png)
![1,2,5,6-tetraphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11506073.png)

![ethyl 5-[({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}amino)methyl]furan-2-carboxylate](/img/structure/B11506090.png)
![{7-[Chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(morpholin-4-yl)methanone](/img/structure/B11506095.png)
![5-(2,4-dichlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-pyrano[2,3-a][4,7]phenanthrolin-4-one](/img/structure/B11506100.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-cyclohexylphenyl)sulfonyl]amino}propanoate](/img/structure/B11506102.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-4-hydroxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11506109.png)
